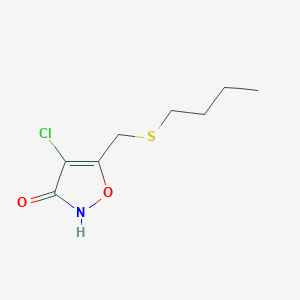
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butylthio group, a chloro substituent, and a carbonyl group on the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Introduction of the Butylthio Group: The butylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a butylthiol with a suitable leaving group on the isoxazole ring.
Chlorination: The chloro substituent can be introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition, as its structure may mimic natural substrates or inhibitors.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or biological process being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloroisoxazole: Lacks the butylthio group, making it less hydrophobic.
5-methylisoxazole: Lacks both the butylthio and chloro groups, resulting in different reactivity and biological activity.
5-((methylthio)methyl)-4-chloroisoxazol-3(2H)-one: Similar structure but with a methylthio group instead of a butylthio group.
Uniqueness
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of the butylthio group, which increases its hydrophobicity and may enhance its interaction with biological membranes or hydrophobic pockets in enzymes. The chloro substituent also adds to its reactivity, allowing for further chemical modifications.
Eigenschaften
CAS-Nummer |
89660-95-7 |
|---|---|
Molekularformel |
C8H12ClNO2S |
Molekulargewicht |
221.71 g/mol |
IUPAC-Name |
5-(butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12ClNO2S/c1-2-3-4-13-5-6-7(9)8(11)10-12-6/h2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
XCJLQDWISYOFAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1=C(C(=O)NO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)


![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)



